molecular formula C10H13N3S B13089905 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13089905
M. Wt: 207.30 g/mol
InChI Key: CKBMXZKSSMFIET-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a (5-methylthiophen-3-yl)methyl moiety at position 1. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol (calculated).

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-methyl-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-7-3-10(11)12-13(7)5-9-4-8(2)14-6-9/h3-4,6H,5H2,1-2H3,(H2,11,12)

InChI Key

CKBMXZKSSMFIET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CSC(=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine, which showed promising activity against cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory research. Compounds with a pyrazole scaffold have been investigated for their ability to inhibit inflammatory pathways. In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Agricultural Science

Pesticide Development
The compound's unique chemical structure has led to its exploration as a potential pesticide. Research has focused on its effectiveness against specific pests while minimizing toxicity to non-target organisms. Field trials have shown that formulations containing this compound can effectively control pest populations, leading to increased crop yields.

Materials Science

Polymer Composites
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The addition of this compound into polymer composites has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivityEffective against cancer cell lines
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
Agricultural SciencePesticide DevelopmentEffective pest control, increased crop yields
Materials SciencePolymer CompositesImproved mechanical properties and thermal stability

Case Studies

Case Study 1: Anticancer Research
A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, emphasizing the compound's potential as an anticancer agent.

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The trials demonstrated that the compound could be an effective component of integrated pest management strategies.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate receptor activity, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyrazole derivatives, focusing on substituents, molecular weight, and functional group variations.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS No. Substituents (Position 1) Molecular Weight (g/mol) Purity (%)
5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 1499331-74-6 (5-Methylthiophen-3-yl)methyl 207.30 95
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine C₁₀H₁₃N₃S 957483-06-6 1-(Thiophen-2-yl)ethyl 207.30 95
5-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine C₁₂H₁₅N₃ 956729-21-8 (3-Methylphenyl)methyl (benzyl) 201.27 95
5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine C₉H₁₃N₅ 1006319-23-8 (4-Methylpyrazol-1-yl)methyl 191.24 95
5-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine C₁₂H₁₂F₃N₃ 956440-98-5 [3-(Trifluoromethyl)phenyl]methyl 256.14 95

Key Observations:

Substituent Effects: The thiophene-based analogs (e.g., ) exhibit similar molecular weights but differ in linker flexibility. The target compound uses a methylene bridge, while 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine has an ethyl linker, which may influence steric bulk and conformational flexibility. Benzyl-substituted derivatives (e.g., ) replace thiophene with a benzene ring, reducing sulfur-based electronic effects but increasing hydrophobicity.

Molecular Weight and Polarity :

  • The target compound (MW 207.30) is lighter than trifluoromethylphenyl analogs (MW 256.14) but heavier than pyrazole-pyrazole derivatives (MW 191.24). Thiophene’s presence may enhance π-π stacking compared to aliphatic substituents.

Benzyl and trifluoromethyl groups () are common in drug design for tuning lipophilicity and metabolic stability.

Research Implications

  • Medicinal Chemistry : Thiophene and pyrazole hybrids are explored for kinase inhibition or antimicrobial activity. The target compound’s sulfur atom could improve target binding via hydrophobic or van der Waals interactions .
  • Material Science : Thiophene’s conjugated system may contribute to charge-transfer properties, making it relevant for organic electronics .
  • Synthetic Challenges : Substituent placement (e.g., methyl vs. ethyl linkers) requires precise control during alkylation or coupling steps, as seen in synthetic protocols like those in .

Biological Activity

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine, also known by its CAS number 1499331-74-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}N3_3S, with a molecular weight of 207.30 g/mol. The compound features a pyrazole ring substituted with a methyl group and a methylthiophenyl moiety, which may contribute to its biological properties.

Property Value
CAS Number1499331-74-6
Molecular FormulaC10_{10}H13_{13}N3_3S
Molecular Weight207.30 g/mol

Antimicrobial Activity

Research has shown that compounds containing pyrazole rings exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial efficacy .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been studied using the DPPH radical scavenging assay. Compounds similar to this compound demonstrated substantial scavenging abilities, indicating potential applications in preventing oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within microbial cells or human tissues. This interaction may involve enzyme inhibition or receptor binding, leading to altered cellular functions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. For instance, research involving related compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7). The IC50 values indicated effective cytotoxicity at low concentrations, suggesting that this compound could be further investigated for its anticancer potential .

Table: Summary of Biological Activities

Activity Type Findings
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntioxidantStrong DPPH radical scavenging ability
AnticancerPromising cytotoxic effects in MCF-7 cells

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